N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (referred to as G843-0216) is a pyridine-3-carboxamide derivative with a molecular formula of C₂₁H₁₉FN₂O₄ and a molecular weight of 382.39 g/mol . Its structure features:
- A 1,6-dihydropyridin-6-one core.
- A 4-fluorophenylmethyl substituent at position 1.
- A 3,4-dimethoxyphenyl carboxamide group at position 3.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-27-18-9-8-17(11-19(18)28-2)23-21(26)15-5-10-20(25)24(13-15)12-14-3-6-16(22)7-4-14/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSDWXLNZMLAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the dimethoxyphenyl group and a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways, including its potential anti-inflammatory and anti-cancer activities.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby influencing signal transduction pathways.
Gene Expression: Modulating the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with G843-0216, differing primarily in substituent patterns or core heterocycles:
Structure-Activity Relationship (SAR) Insights
Substituent Positioning: The 3,4-dimethoxyphenyl group in G843-0216 vs. the 2,4-dimethoxyphenyl in G843-0217 may alter steric interactions or hydrogen-bonding capacity with target enzymes . 4-Fluorophenylmethyl (G843-0216) vs.
Heterocyclic Core :
- Pyridine (G843-0216) vs. pyridazine (Compound 12) cores differ in aromaticity and dipole moments, which could affect binding to proteasomal or parasitic targets .
Carboxamide Modifications :
- Replacement of methoxy groups (G843-0216) with cyclopropylcarbamoyl (Compound 8) introduces conformational rigidity, possibly enhancing selectivity .
Pharmacological and Functional Data Gaps
While the provided evidence lacks explicit biological data for G843-0216, compounds like 12 () and 67 () are associated with antiparasitic (Trypanosoma cruzi) and enzyme inhibition activities, respectively. Further testing is required to establish:
- Target Affinity : Comparative IC₅₀ values against proteasomal or parasitic targets.
- Metabolic Stability : Impact of 3,4-dimethoxy vs. 2,4-dimethoxy groups on cytochrome P450 interactions.
Biological Activity
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C23H22FNO4
- Molecular Weight : 397.43 g/mol
The structure consists of a dihydropyridine core with various functional groups that contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar structures exhibit notable antimicrobial properties. For instance, compounds with similar dihydropyridine frameworks have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against pathogenic isolates .
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various assays. A study investigating related compounds found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl rings significantly influenced the antitumor efficacy, with specific substitutions enhancing activity against different cancer types .
Case Study 1: Antimicrobial Evaluation
In an evaluation of related compounds, it was found that this compound demonstrated a promising profile in inhibiting biofilm formation in Staphylococcus species. The study emphasized the importance of the methoxy substituents in enhancing antimicrobial activity .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 0.22 | 0.25 | Bactericidal |
| Compound B | 0.30 | 0.35 | Bacteriostatic |
Case Study 2: Antitumor Activity Assessment
In another investigation focused on antitumor activity, derivatives structurally related to the target compound were assessed for their cytotoxic effects on various cancer cell lines. The results indicated that certain substitutions led to enhanced selectivity and potency against specific tumor types.
| Cell Line | IC50 (μM) | Compound A | Compound B |
|---|---|---|---|
| Mia PaCa-2 | 5.5 | Active | Inactive |
| PANC-1 | 3.2 | Active | Active |
| HepG2 | 7.8 | Inactive | Active |
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds have provided insights into how modifications affect biological activity:
- Substituent Effects : The presence of methoxy groups on the phenyl rings has been correlated with increased lipophilicity and enhanced membrane permeability.
- Core Modifications : Alterations to the dihydropyridine core have shown varying degrees of impact on both antimicrobial and antitumor activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
